1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-ethylpiperazine
Description
The compound 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-ethylpiperazine is a nitrogen-rich heterocyclic molecule featuring a triazoloquinazoline core substituted with a 3,4-dimethylbenzenesulfonyl group at position 3, a chlorine atom at position 7, and a 4-ethylpiperazine moiety at position 3. Its molecular formula is C₂₅H₂₆ClN₇O₂S, with an average mass of approximately 528.04 g/mol (calculated based on analogs in ).
The 3,4-dimethylbenzenesulfonyl group enhances metabolic stability by resisting oxidative degradation, while the 4-ethylpiperazine substituent likely improves solubility and bioavailability . Synthetic routes for such derivatives typically involve copper-catalyzed azide-alkyne cycloadditions (CuAAC) or nucleophilic substitutions, as seen in related triazoloquinazoline syntheses .
Properties
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN6O2S/c1-4-28-9-11-29(12-10-28)21-19-14-17(24)6-8-20(19)30-22(25-21)23(26-27-30)33(31,32)18-7-5-15(2)16(3)13-18/h5-8,13-14H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKXZYWANHPXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-ethylpiperazine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Introduction of the Quinazoline Ring: The quinazoline ring is introduced through a series of condensation reactions. This step may involve the use of reagents such as amines and aldehydes under controlled temperature and pressure conditions.
Chlorination and Sulfonylation: The chlorinated benzene sulfonyl group is introduced through chlorination and sulfonylation reactions. These reactions typically require the use of chlorinating agents and sulfonyl chlorides.
Attachment of the Ethylpiperazine Moiety: The final step involves the attachment of the ethylpiperazine moiety through nucleophilic substitution reactions. This step may require the use of strong bases and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-ethylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride and lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of substituted derivatives. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and nucleophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives may exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-ethylpiperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in various bioassays to evaluate its efficacy against different biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets, making it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes and Receptors: The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways.
Interfere with Cellular Processes: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell division. This interference can result in the inhibition of cell growth and proliferation.
Induce Apoptosis: The compound can induce apoptosis (programmed cell death) in certain cell types. This property makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Key Observations :
- Piperazine vs. Piperidine : The 4-ethylpiperazine moiety in the target compound offers greater conformational flexibility than 3-methylpiperidine (), which may improve solubility and pharmacokinetics .
Pharmacological Potential
- Piperazine Derivatives : Piperazine-substituted triazoloquinazolines (e.g., ) are theorized to interact with serotonin or dopamine receptors, suggesting CNS applications .
- Anticancer Activity : Compounds with bulky sulfonyl groups (e.g., 3,4-dimethylbenzenesulfonyl) show theoretical promise in inhibiting kinase enzymes, as seen in benzothiazole-triazole hybrids ().
Biological Activity
1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-ethylpiperazine (CAS Number: 904583-41-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 485.0 g/mol. The structure features a triazoloquinazoline core with various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 904583-41-1 |
| Molecular Formula | C23H25ClN6O2S |
| Molecular Weight | 485.0 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole and quinazoline moieties allow for binding to various enzymes and receptors, potentially leading to:
- Anticancer Activity : The compound may inhibit tumor cell proliferation by targeting pathways involved in cell cycle regulation.
- Anti-inflammatory Effects : By modulating inflammatory mediators, it can reduce inflammation in various models.
- CNS Activity : Some derivatives exhibit CNS depressant effects, suggesting potential use in treating neurological disorders.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant anticancer properties. For instance, studies have shown that triazoloquinazolines can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. In vitro studies revealed that it could significantly lower the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation.
CNS Activity
Similar compounds have exhibited sedative-hypnotic effects in animal models. The evaluation of CNS depressant activity through various assays (e.g., forced swim test) demonstrated that these compounds could alter behavior indicative of sedative effects.
Case Study 1: Anticancer Efficacy
A study published in the European Journal of Medicinal Chemistry evaluated the anticancer efficacy of related triazoloquinazolines. The results showed that specific derivatives significantly inhibited the proliferation of breast cancer cells (MCF-7) at micromolar concentrations. This underscores the potential application of triazoloquinazolines in oncology .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, administration of related compounds resulted in a marked reduction in paw edema compared to control groups. These findings suggest that the compound may be beneficial in treating inflammatory diseases .
Q & A
Q. Table 1. Key Reaction Conditions for Triazole Formation
| Parameter | CuAAC | Thermal |
|---|---|---|
| Catalyst | CuSO₄·5H₂O | None |
| Solvent | H₂O/DCM (1:2) | Ethanol |
| Time | 2–3 h | 24 h (reflux) |
| Yield | 85–90% | 70–75% |
| Regioselectivity | 1,4-triazole >95% | Mixed isomers |
Q. Table 2. Structural Characterization Techniques
| Technique | Application | Example Data |
|---|---|---|
| ¹H NMR (400 MHz) | Confirm ethylpiperazine coupling | δ 3.45–3.60 (m, 4H, piperazine) |
| X-ray Crystallography | Validate planar triazoloquinazoline core | C–C bond lengths: 1.38–1.42 Å |
| HRMS (ESI+) | Verify molecular formula | [M+H]⁺: 539.96 (calc. 538.96) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
